Colchifoline (CAS: 74515-40-5), chemically defined as N-deacetyl-N-(2-hydroxyethyl)colchicine or the glycolic acid derivative of colchicine, is a tropolone alkaloid and established tubulin-binding agent. While it shares the core antimitotic and microtubule-depolymerizing properties of its parent compound, colchicine, colchifoline is structurally distinguished by the presence of a primary hydroxymethyl moiety on its B-ring side chain [1]. This specific structural feature transforms the molecule from a terminal therapeutic agent into a versatile synthetic scaffold. In procurement and medicinal chemistry, colchifoline is primarily sourced as a ready-to-use precursor for the development of advanced drug delivery systems, including polymeric prodrugs, lipid-conjugated nanoliposomes, and targeted vascular disrupting agents, where retaining the parent pharmacophore is critical [2].
Attempting to use standard colchicine as a generic substitute for colchifoline in prodrug synthesis fundamentally fails due to the lack of a reactive functional handle. Colchicine possesses an inert N-acetyl group on its B-ring, making direct esterification or lipid conjugation impossible without aggressive deacetylation steps that yield highly toxic and unstable intermediate amines [1]. Conversely, modifying the C-ring of colchicine to force conjugation typically disrupts the tropolone pharmacophore, severely reducing tubulin-binding affinity. Colchifoline solves this procurement bottleneck by providing a native N-2-hydroxyacetyl group, offering a primary hydroxyl site that readily undergoes esterification while perfectly preserving the molecule's critical tubulin-binding interface [2].
Unlike colchicine, which possesses an inert N-acetyl group on its B-ring, colchifoline features an N-2-hydroxyacetyl (glycolic acid) moiety. This primary hydroxyl group acts as a direct synthetic handle for esterification. When conjugated to methoxy PEG-acetic acid, colchifoline forms a hydrolyzable polymeric prodrug that releases the active payload with a half-life (t1/2) of 5.4 hours at physiological conditions (37°C, pH 7.4), whereas standard colchicine cannot undergo this direct esterification without prior deacetylation[1].
| Evidence Dimension | Prodrug esterification capability and release kinetics |
| Target Compound Data | Colchifoline: Readily forms PEG-esters with t1/2 = 5.4 h (37°C) |
| Comparator Or Baseline | Colchicine: 0% direct esterification capability (lacks hydroxyl handle) |
| Quantified Difference | Absolute enabling of direct ester-linked conjugation |
| Conditions | PEG5000 conjugation, hydrolysis in phosphate buffer (20 mM, pH 7.4) |
Enables medicinal chemists to synthesize controlled-release vascular disrupting agents without destroying the core pharmacophore.
Structural modifications to the colchicine C-ring often drastically reduce tubulin binding affinity. However, because colchifoline modifies the B-ring acetamido moiety—which sits outside the primary tubulin-binding pharmacophore—it retains the potent tubulin-binding properties of the parent compound. Studies confirm that colchifoline maintains equivalent tubulin polymerization inhibition and cytotoxicity profiles to colchicine, making it an ideal active payload for targeted delivery systems where the parent drug's potency must be preserved post-cleavage[1].
| Evidence Dimension | Tubulin binding and cytotoxicity retention |
| Target Compound Data | Colchifoline: Equivalent tubulin binding and cytotoxicity to parent |
| Comparator Or Baseline | C-ring modified analogs: Often show >10-fold loss in affinity |
| Quantified Difference | ~100% retention of parent compound potency |
| Conditions | In vitro tubulin polymerization assays |
Ensures that once the prodrug linker is cleaved, the released molecule delivers the exact therapeutic potency expected of standard colchicine.
The narrow therapeutic index of colchicine limits its systemic use. Colchifoline overcomes this by allowing direct conjugation to fatty acids or phospholipids. When formulated into enzyme-responsive liposomes, colchifoline-lipid conjugates exhibit a 1.5 to 2 orders of magnitude reduction in immediate in vitro cytotoxicity compared to the free intact molecule, successfully masking the drug's toxicity until enzymatic cleavage releases the active colchifoline at the target site [1].
| Evidence Dimension | Immediate in vitro cytotoxicity (toxicity masking) |
| Target Compound Data | Colchifoline-lipid conjugate: 1.5–2 log reduction in immediate toxicity |
| Comparator Or Baseline | Free colchifoline/colchicine: High immediate systemic toxicity |
| Quantified Difference | 30- to 100-fold reduction in off-target cytotoxicity prior to cleavage |
| Conditions | In vitro cell viability assays prior to enzymatic prodrug cleavage |
Provides formulation scientists with a viable pathway to encapsulate highly toxic colchicinoids in nanoliposomes for safer systemic administration.
Colchifoline is the preferred starting material for synthesizing PEGylated colchicinoid prodrugs. Its B-ring hydroxyl group allows for the creation of hydrolyzable ester links (e.g., with methoxy PEG-acetic acid) that release the active VDA at controlled rates within tumor microenvironments, bypassing the synthetic limitations of standard colchicine[1].
Formulation scientists procure colchifoline to synthesize phospholipid or fatty acid conjugates (such as behenic acid-colchifoline). These conjugates are incorporated into lipid bilayers, effectively masking the drug's systemic toxicity until targeted enzymatic cleavage occurs at the disease site [2].
Due to its reactive hydroxyl handle, colchifoline is utilized in structural biology to synthesize spin-labeled derivatives. Acylation with nitroxide spin labels allows researchers to map the topography of the colchicine-binding site on tubulin heterodimers without losing binding affinity [3].